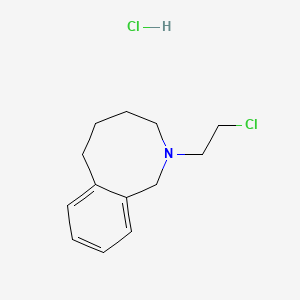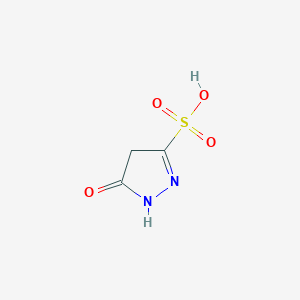
5-Oxo-4,5-dihydro-1H-pyrazole-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-4,5-dihydro-1H-pyrazole-3-sulfonic acid: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-4,5-dihydro-1H-pyrazole-3-sulfonic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of a β-diketone with hydrazine sulfate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally friendly solvents and catalysts is becoming more prevalent in industrial settings to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxo-4,5-dihydro-1H-pyrazole-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Applications De Recherche Scientifique
5-Oxo-4,5-dihydro-1H-pyrazole-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an intermediate in the production of dyes, agrochemicals, and pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-Oxo-4,5-dihydro-1H-pyrazole-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-3-carbethoxypyrazolone
- Ethyl 5-oxo-1-phenyl-2-pyrazoline-3-carboxylate
- 5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid
- 5-Oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid
Uniqueness
What sets 5-Oxo-4,5-dihydro-1H-pyrazole-3-sulfonic acid apart from similar compounds is its sulfonic acid group, which imparts unique chemical reactivity and biological activity. This functional group enhances its solubility in water and allows for the formation of various derivatives through substitution reactions .
Propriétés
Numéro CAS |
96611-09-5 |
|---|---|
Formule moléculaire |
C3H4N2O4S |
Poids moléculaire |
164.14 g/mol |
Nom IUPAC |
5-oxo-1,4-dihydropyrazole-3-sulfonic acid |
InChI |
InChI=1S/C3H4N2O4S/c6-2-1-3(5-4-2)10(7,8)9/h1H2,(H,4,6)(H,7,8,9) |
Clé InChI |
LDIAJHRYAYPFFE-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NN=C1S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)
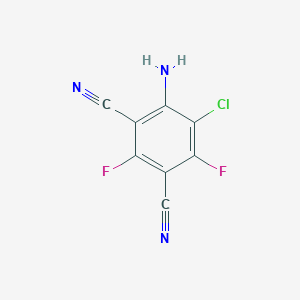
![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
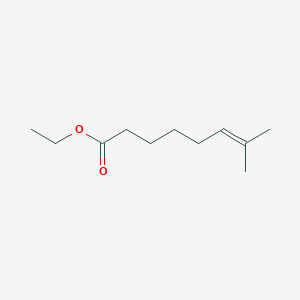
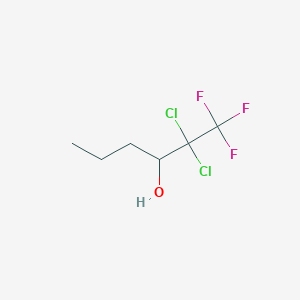
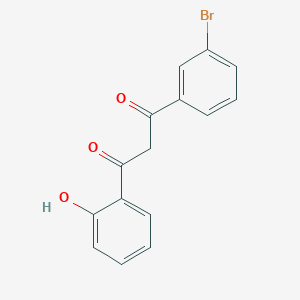
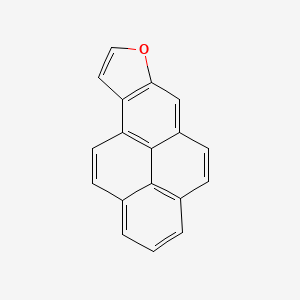
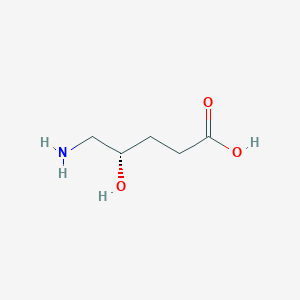
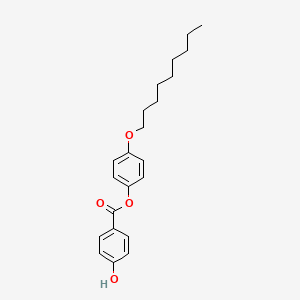
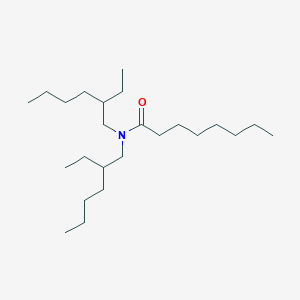

![3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14334748.png)
